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Compound of Interest

Compound Name:
2-Chloro-3-

(trifluoromethyl)quinoline

Cat. No.: B1361088 Get Quote

CAS Number: 25199-86-4

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-
(trifluoromethyl)quinoline, a fluorinated heterocyclic compound of significant interest in

medicinal chemistry and materials science. The strategic placement of a chloro group at the 2-

position and a trifluoromethyl group at the 3-position of the quinoline scaffold imparts unique

electronic properties and synthetic versatility, making it a valuable intermediate for the

development of novel therapeutic agents and functional materials. This document details its

core physical and chemical properties, outlines a proposed synthetic pathway, and describes

its potential applications in drug discovery as a reactive building block. Detailed experimental

protocols for both synthesis and characterization of related compounds are provided to guide

researchers in the field.

Core Properties and Data
2-Chloro-3-(trifluoromethyl)quinoline is a solid, crystalline compound. The trifluoromethyl

group, a strong electron-withdrawing moiety, significantly influences the electron density of the

quinoline ring system, affecting its reactivity and physicochemical properties such as pKa and
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lipophilicity. The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution,

serving as a key reactive handle for synthetic diversification.

Physical and Chemical Properties
The known physical and chemical data for 2-Chloro-3-(trifluoromethyl)quinoline are

summarized in the table below. It is important to note that some values are predicted based on

computational models due to the limited availability of experimentally determined data in peer-

reviewed literature.

Property Value Source

CAS Number 25199-86-4 --INVALID-LINK--[1]

Molecular Formula C₁₀H₅ClF₃N --INVALID-LINK--[1]

Molecular Weight 231.6 g/mol --INVALID-LINK--[1]

Melting Point 98-100 °C --INVALID-LINK--[1]

Boiling Point (Predicted) 282.1 ± 35.0 °C at 760 mmHg --INVALID-LINK--[1]

Density (Predicted) 1.427 ± 0.06 g/cm³ --INVALID-LINK--[1]

pKa (Predicted) -1.98 ± 0.50 --INVALID-LINK--[1]

Appearance Solid -

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)
--INVALID-LINK--[1]

Spectroscopic Data
As of the latest literature review, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR,

¹⁹F NMR, and IR) for 2-Chloro-3-(trifluoromethyl)quinoline are not readily available in public

databases or publications. Researchers synthesizing this compound would need to perform full

characterization. For reference, spectral data for closely related analogs, such as 2-chloro-3-

formylquinoline, are available and can provide an indication of expected peak regions.

Synthesis and Manufacturing
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While a specific, peer-reviewed synthesis protocol for 2-Chloro-3-(trifluoromethyl)quinoline
is not widely published, a plausible and efficient route can be proposed based on established

methodologies for quinoline synthesis, particularly the Vilsmeier-Haack reaction followed by

subsequent transformations.

Proposed Synthetic Workflow
The proposed synthesis starts from the readily available 2-(trifluoromethyl)aniline and proceeds

through a formylation and cyclization sequence to construct the quinoline core, followed by

chlorination.

2-(Trifluoromethyl)aniline

N-(2-(Trifluoromethyl)phenyl)acetamide

Acetylation

3-(Trifluoromethyl)quinolin-2-ol

Cyclization
(e.g., with ethyl trifluoroacetate)

2-Chloro-3-methyl-4-hydroxy
-quinoline (Intermediate)

2-Chloro-3-(trifluoromethyl)quinoline

Chlorination

Acetic Anhydride POCl₃ / DMF
(Vilsmeier-Haack Reagent)

Phosphorus Oxychloride (POCl₃)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Chloro-3-(trifluoromethyl)quinoline.

Detailed Experimental Protocol (Proposed)
This protocol is a representative, multi-step procedure adapted from established methods for

analogous compounds.
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Step 1: Synthesis of 3-(Trifluoromethyl)quinolin-2-ol

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser,

magnetic stirrer, and dropping funnel, add 2-(trifluoromethyl)aniline (1.0 eq) to a suitable

solvent like diphenyl ether.

Reagent Addition: Slowly add diethyl(ethoxymethylidene)malonate (1.1 eq) to the flask.

Cyclization: Heat the reaction mixture to approximately 250 °C. The mixture is maintained at

this temperature for 30-60 minutes to ensure complete cyclization.

Work-up: Cool the reaction mixture to room temperature, which should cause the product to

precipitate. Dilute the mixture with hexane, and collect the solid product by vacuum filtration.

Saponification and Decarboxylation: The resulting ester is then saponified using an aqueous

solution of sodium hydroxide under reflux, followed by acidification with HCl to precipitate the

carboxylic acid. The dried acid is then heated at a high temperature (e.g., 260-280 °C) in

diphenyl ether until carbon dioxide evolution ceases, yielding 3-(Trifluoromethyl)quinolin-2-ol.

Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)quinoline

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet to

neutralize HCl gas, place the 3-(Trifluoromethyl)quinolin-2-ol (1.0 eq) from the previous step.

Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4

hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, slowly and cautiously pour the reaction mixture

onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or aqueous

ammonia) until basic. Extract the aqueous layer multiple times with a suitable organic

solvent, such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). After filtering, remove the solvent under reduced pressure. The crude

product can be purified by column chromatography on silica gel or by recrystallization from a

suitable solvent (e.g., hexane) to yield pure 2-Chloro-3-(trifluoromethyl)quinoline.

Applications in Drug Development and Medicinal
Chemistry
The 2-Chloro-3-(trifluoromethyl)quinoline scaffold is a prime candidate for the development

of compound libraries for drug discovery. The chlorine at the 2-position acts as a versatile

leaving group, enabling a wide array of nucleophilic substitution reactions. This allows for the

systematic introduction of diverse functional groups to explore the chemical space around the

quinoline core, a common strategy in hit-to-lead optimization.

Role as a Pharmaceutical Intermediate
The compound serves as a key building block for creating more complex molecules. The

trifluoromethyl group often enhances metabolic stability and membrane permeability of drug

candidates, while the quinoline core is a well-known pharmacophore present in numerous

approved drugs, particularly in antimalarial and anticancer agents. The synthetic utility is

depicted below.
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2-Chloro-3-(trifluoromethyl)quinoline

Nucleophilic
Substitution (SNA_r_)

2-Amino-3-(trifluoromethyl)quinolines 2-Alkoxy-3-(trifluoromethyl)quinolines 2-Thio-3-(trifluoromethyl)quinolines 2-Aryl/Alkyl-3-(trifluoromethyl)quinolines

R-NH₂ (Amines) R-OH (Alcohols/Phenols) R-SH (Thiols) Organometallics
(e.g., Suzuki, Stille coupling)

Diverse Compound Library
for Biological Screening

Click to download full resolution via product page

Caption: Synthetic utility in creating diverse compound libraries for drug discovery.

Standard Experimental Protocols
The following are generalized, detailed methodologies for determining the key physical

properties of trifluoromethyl-substituted quinolines.

Melting Point Determination
The melting point is a fundamental property for identification and purity assessment.

Methodology: Capillary Melting Point Apparatus.

Procedure:

Sample Preparation: A small, dry sample of the compound is finely powdered.

Capillary Loading: The powder is packed into a thin-walled capillary tube to a height of 2-3

mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus.

Heating: The sample is heated at a controlled rate. An initial rapid heating can

approximate the melting point, followed by a slower rate (1-2 °C per minute) near the

expected melting point.

Observation: The temperature range from the appearance of the first liquid drop to the

complete liquefaction of the sample is recorded. A narrow range (0.5-2 °C) is indicative of

high purity.

pKa Determination
For basic compounds like quinolines, the pKa of the conjugate acid is determined.

Methodology: Potentiometric Titration.

Procedure:

Sample Preparation: A known concentration of the quinoline derivative is dissolved in a

suitable solvent (e.g., a water/methanol mixture to ensure solubility).

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., HCl) is added in precise, small

increments.

Data Collection: The pH of the solution is recorded after each addition of the titrant.

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from

the pH at the half-equivalence point.

Conclusion
2-Chloro-3-(trifluoromethyl)quinoline (CAS 25199-86-4) is a synthetically valuable

heterocyclic intermediate. Its key features—the reactive chloro group and the metabolism-

enhancing trifluoromethyl group—make it an attractive starting material for constructing novel
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molecules with potential pharmacological activity. While detailed characterization data remains

sparse in public literature, its synthesis is achievable through established chemical routes. This

guide provides a foundational understanding of its properties and synthetic utility to support

further research and development in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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